molecular formula C16H18N4O B12944300 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one

Cat. No.: B12944300
M. Wt: 282.34 g/mol
InChI Key: AICSPKHPBCFAIU-UHFFFAOYSA-N
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Description

2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazin-3-one core fused with a hexahydropyrazine ring. The 2-position of the core is substituted with a 3-(1H-pyrrol-1-yl)phenyl group, introducing aromatic and hydrogen-bonding capabilities. This compound belongs to a class of nitrogen-rich heterocycles, which are of interest in medicinal chemistry due to their structural similarity to bioactive scaffolds.

The synthesis of such derivatives typically involves cyclization reactions. For example, hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives are synthesized via condensation of substituted anilines with carbonyldiimidazole or alkylation of sodium salts of parent compounds in polar aprotic solvents like DMF .

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C16H18N4O/c21-16-19-9-6-17-11-15(19)12-20(16)14-5-3-4-13(10-14)18-7-1-2-8-18/h1-5,7-8,10,15,17H,6,9,11-12H2

InChI Key

AICSPKHPBCFAIU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyrrole-functionalized monomer. The structure of the monomer can be investigated using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy . The chemical polymerization of the monomer is often realized using ferric chloride (FeCl3) as the oxidant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical polymerization processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The electrochemical oxidative polymerization of the polymer and its copolymer with 3,4-ethylenedioxythiophene can be achieved via potentiodynamic methods using sodium perchlorate (NaClO4) and lithium perchlorate (LiClO4) as supporting electrolytes in acetonitrile (CH3CN) .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole ring in the compound is particularly reactive and can participate in electrophilic substitution reactions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-diones, while reduction reactions can yield various substituted pyrroles .

Mechanism of Action

The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, also known by its CAS number 1002338-25-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H19F3N4O3
  • Molecular Weight : 396.364 g/mol
  • CAS Number : 1002338-25-1

Research indicates that compounds structurally related to this compound exhibit various mechanisms of action, particularly in cancer therapy. These mechanisms may include:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis.
  • Microtubule Disruption : Compounds that share structural features with this imidazo[1,5-a]pyrazine derivative can disrupt microtubule dynamics, leading to mitotic arrest.
  • JNK Pathway Activation : The activation of c-Jun N-terminal kinase (JNK) has been implicated in the apoptotic signaling pathways triggered by these compounds.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Biological Activity Effect Reference
Anti-cancer activityInhibits proliferation of cancer cells
Apoptosis inductionTriggers mitochondrial apoptotic pathways
Microtubule dynamics disruptionCauses mitotic arrest
JNK pathway modulationActivates JNK signaling

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Prostate Cancer Study :
    • A study on a benzimidazole derivative indicated significant inhibition of human prostate cancer cell lines. The compound induced G2/M arrest and apoptosis through JNK pathway activation and microtubule disruption.
    • Key findings included a tenfold higher potency against cancer cells compared to normal cells, illustrating the therapeutic potential of such compounds in oncology .
  • Mechanistic Insights :
    • Research demonstrated that the compound's ability to disrupt microtubule dynamics leads to cell cycle arrest and subsequent apoptosis. This was confirmed through flow cytometry and Western blot analyses showing increased cyclin B1 levels and Cdk1 activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound’s closest analogs include other 2-aryl-substituted hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives, as well as structurally related heterocycles. Key comparisons are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound 2-(3-(1H-Pyrrol-1-yl)phenyl) C₁₆H₁₇N₄O 297.34* Pyrrole group enhances aromaticity and hydrogen bonding. Not explicitly reported; hypothesized CNS or anti-inflammatory activity based on analogs.
Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo[1,5-a]pyrazin-3(2H)-one 3-chlorophenyl, phenyl C₁₈H₁₈ClN₃O 327.81 Chlorophenyl group increases lipophilicity; phenyl may enhance π-π stacking. Not reported; structural analogs tested for anti-inflammatory and coronary dilator effects.
2-(3,5-Dichlorobenzyl)-7-((4R)-steroid-substituted)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (Compound 14) 3,5-dichlorobenzyl, steroid-like chain C₃₄H₄₃Cl₂N₃O₄ 652.63 Bulky substituents improve target specificity; steroid chain may modulate membrane permeability. Autotaxin inhibitor (potential anticancer application).
Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride None (core structure) C₆H₁₀ClN₃O 175.62 Parent compound; serves as a synthetic intermediate. No direct activity; used in derivatization.
2-[3-(Trifluoromethylthio)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride 3-(trifluoromethylthio)phenyl C₁₄H₁₆ClF₃N₃OS 374.81 Trifluoromethylthio group enhances metabolic stability and electronegativity. Not reported; similar groups used in antimicrobial agents.

*Molecular weight estimated based on analogs (e.g., C₁₅H₁₉N₃O = 257.34 in ).

Pharmacological and Physicochemical Properties

  • Lipophilicity : The pyrrole substituent in the target compound likely reduces logP compared to chlorophenyl or trifluoromethylthio analogs, improving aqueous solubility.
  • Bioactivity : While specific data for the target compound is lacking, structurally related hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones exhibit anti-inflammatory, coronary dilator, and CNS depressant activities . The autotaxin inhibitor (Compound 14) highlights the scaffold’s versatility in targeting enzymatic pathways .

Key Research Findings

Anti-inflammatory Potential: 2-Aryl-substituted derivatives (e.g., 2-(3-chlorophenyl)) showed moderate COX-2 inhibition in preclinical models .

Enzyme Inhibition: Steroid-conjugated analogs (e.g., Compound 14) demonstrated nanomolar IC₅₀ values against autotaxin, a key enzyme in cancer progression .

Synthetic Flexibility : The core structure tolerates diverse substituents, enabling optimization for pharmacokinetic properties .

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